molecular formula C16H15N5O3 B2760770 8-(4-hydroxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 31488-12-7

8-(4-hydroxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2760770
CAS RN: 31488-12-7
M. Wt: 325.328
InChI Key: UDASDKWHHNSQNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Physical And Chemical Properties Analysis

Piceol is a phenolic compound found in the needles and in mycorrhizal roots of Norway spruces . It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite .

Scientific Research Applications

Synthesis and Biological Evaluation

A series of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity. This research identified potent receptor ligands with weak inhibitory potencies for PDE4B and PDE10A, showcasing the compound's potential for antidepressant and/or anxiolytic applications (Zagórska et al., 2016).

Antiviral Activity

Imidazo[1,2-a]-s-triazine nucleosides, derivatives of this class of compounds, were synthesized and evaluated for antiviral activity against type 1 herpes, type 13 rhino, and type 3 parainfluenza viruses. The study found moderate rhinovirus activity for several compounds at nontoxic dosage levels, suggesting their potential as antiviral agents (Kim et al., 1978).

Mechanism of Action

The sensitivity of fluorescence to the physical properties of the medium in which the fluorophore molecules are located makes it possible to use some of them as detectors of various parameters of the intracellular medium .

Future Directions

Quinazolines and quinazolinones emerged as a privileged class of nitrogen containing heterocyclic scaffolds; exhibits a broad spectrum of pharmacological activities . Number of quinazoline derived compound have been approved as a drug .

properties

IUPAC Name

6-(4-hydroxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c1-9-8-20-12-13(18(2)16(24)19(3)14(12)23)17-15(20)21(9)10-4-6-11(22)7-5-10/h4-8,22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDASDKWHHNSQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)O)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-hydroxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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